molecular formula C9H15NOSi B14316983 2-Methoxy-3-(trimethylsilyl)pyridine CAS No. 112197-01-0

2-Methoxy-3-(trimethylsilyl)pyridine

Cat. No.: B14316983
CAS No.: 112197-01-0
M. Wt: 181.31 g/mol
InChI Key: YUJNGPWUIUOJID-UHFFFAOYSA-N
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Description

2-Methoxy-3-(trimethylsilyl)pyridine is an organic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a trimethylsilyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(trimethylsilyl)pyridine typically involves the introduction of the trimethylsilyl group to a pyridine derivative. One common method is the reaction of 2-methoxypyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(trimethylsilyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the pyridine ring as one of the aromatic components .

Scientific Research Applications

2-Methoxy-3-(trimethylsilyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(trimethylsilyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the methoxy and trimethylsilyl groups. The methoxy group can donate electron density to the pyridine ring, enhancing its nucleophilicity, while the trimethylsilyl group can act as a protecting group or be replaced by other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-(trimethylsilyl)pyridine is unique due to the combination of the methoxy and trimethylsilyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications .

Properties

CAS No.

112197-01-0

Molecular Formula

C9H15NOSi

Molecular Weight

181.31 g/mol

IUPAC Name

(2-methoxypyridin-3-yl)-trimethylsilane

InChI

InChI=1S/C9H15NOSi/c1-11-9-8(12(2,3)4)6-5-7-10-9/h5-7H,1-4H3

InChI Key

YUJNGPWUIUOJID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)[Si](C)(C)C

Origin of Product

United States

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